molecular formula C23H29F3O4 B15289402 17-Hydroxyprogesterone Trifluoroacetate

17-Hydroxyprogesterone Trifluoroacetate

Cat. No.: B15289402
M. Wt: 426.5 g/mol
InChI Key: XQBRDDULCCLGOH-LHZXLZLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Hydroxyprogesterone Trifluoroacetate is a synthetic derivative of 17-Hydroxyprogesterone, a naturally occurring steroid hormone. This compound is primarily used in scientific research and clinical applications due to its role in the biosynthesis of other steroids, including corticosteroids, androgens, and estrogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Hydroxyprogesterone Trifluoroacetate typically involves the esterification of 17-Hydroxyprogesterone with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is often catalyzed by a base such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

17-Hydroxyprogesterone Trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of 17-Hydroxyprogesterone, which can be used for further chemical modifications or biological studies .

Scientific Research Applications

17-Hydroxyprogesterone Trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17-Hydroxyprogesterone Trifluoroacetate involves its interaction with steroid hormone receptors. It acts as an agonist of the progesterone receptor and can influence the biosynthesis of other steroids by modulating the activity of enzymes involved in steroidogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-Hydroxyprogesterone Trifluoroacetate is unique due to its trifluoroacetate group, which enhances its stability and modifies its biological activity. This makes it particularly useful in research settings where stability and specific reactivity are required .

Properties

Molecular Formula

C23H29F3O4

Molecular Weight

426.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C23H29F3O4/c1-13(27)22(30-19(29)23(24,25)26)11-8-18-16-5-4-14-12-15(28)6-9-20(14,2)17(16)7-10-21(18,22)3/h12,16-18H,4-11H2,1-3H3/t16-,17+,18+,20+,21+,22+/m1/s1

InChI Key

XQBRDDULCCLGOH-LHZXLZLDSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C(F)(F)F

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C(F)(F)F

Origin of Product

United States

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